

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Thiosulphates

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Strontium thiosulphate*

Cat. No.: *B079881*

[Get Quote](#)

Introduction

Sodium thiosulphate is an inorganic salt with a history of use in various industrial applications, including as a photographic fixer, a dechlorinating agent in water treatment, and in the textile industry. In the pharmaceutical and medical fields, it serves as an antidote for cyanide poisoning and has been investigated for its potential in treating certain side effects of chemotherapy.^{[1][2]} Accurate and reliable quantification of thiosulphate in different matrices, such as pharmaceutical formulations, biological fluids, and environmental samples, is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety.

High-Performance Liquid Chromatography (HPLC) offers a versatile and sensitive platform for the analysis of thiosulphate. Various HPLC modes, including ion-pair reversed-phase chromatography and ion chromatography, have been successfully employed for its determination.^{[1][3][4]} This application note provides an overview of these methods, detailed experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in the analysis of thiosulphates.

Principle of Ion-Pair Chromatography for Thiosulphate Analysis

Ion-pair chromatography is a widely used technique for the separation of ionic and highly polar compounds on reversed-phase columns. The principle involves adding an ion-pairing reagent

to the mobile phase, which has a charge opposite to that of the analyte. This reagent forms a neutral ion pair with the analyte, which can then be retained and separated by the non-polar stationary phase. For the analysis of the anionic thiosulphate, a cationic ion-pairing reagent, such as a quaternary ammonium salt, is used.

Principle of Ion-Pair Chromatography for Thiosulphate.

Experimental Protocols

This section details two common HPLC methods for the determination of thiosulphate: Ion-Pair Reversed-Phase HPLC with UV detection and Ion Chromatography with Suppressed Conductivity Detection.

Protocol 1: Ion-Pair Reversed-Phase HPLC with UV Detection

This method is suitable for the analysis of thiosulphate in various sample matrices, including pharmaceutical dosage forms.^[2]

1. Materials and Reagents

- Sodium Thiosulphate Pentahydrate (Reference Standard)
- Tetrabutylammonium hydrogen sulphate (TBAHS) or Tetrapropylammonium salt (TPA) as the ion-pairing reagent.^{[2][3]}
- Methanol or Acetonitrile (HPLC Grade)
- Potassium phosphate monobasic and Sodium phosphate dibasic for buffer preparation
- Deionized Water (18.2 MΩ·cm)
- 0.45 µm membrane filters for solvent and sample filtration

2. Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector is suitable.

- Column: A C8 or C18 reversed-phase column (e.g., Zorbax Eclipse XBD-C8, 150 x 4.6 mm, 5 µm) is recommended.[2]
- Mobile Phase: A mixture of a phosphate buffer and an organic modifier (methanol or acetonitrile) containing the ion-pairing reagent. A typical mobile phase consists of 0.01 M phosphate buffer (pH adjusted to 7.1) and methanol in an 85:15 (v/v) ratio, containing 1.698 g/L of TBAHS.[2] Another reported mobile phase is an acetonitrile-water (20:80, v/v) solution at pH 5.0 containing 6 mM TPA.[3]
- Flow Rate: 1.0 mL/min[2]
- Column Temperature: 25°C[2]
- Detection Wavelength: 210 nm or 230 nm.[2][3]
- Injection Volume: 10-50 µL

3. Standard and Sample Preparation

- Standard Stock Solution (e.g., 150 µg/mL): Accurately weigh a suitable amount of sodium thiosulphate reference standard and dissolve it in the mobile phase or deionized water to obtain the desired concentration.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 25% to 150% of the target concentration).[2]
- Sample Preparation: The sample preparation will depend on the matrix. For ophthalmic solutions, a simple dilution with the mobile phase may be sufficient.[2] For other matrices, extraction or protein precipitation might be necessary. All samples and standards should be filtered through a 0.45 µm filter before injection.

4. Data Analysis

- Create a calibration curve by plotting the peak area of the thiosulphate peak against the corresponding concentration of the calibration standards.

- Determine the concentration of thiosulphate in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Ion Chromatography with Suppressed Conductivity Detection

This method is particularly useful for the analysis of thiosulphate and other ionic impurities in pharmaceutical-grade sodium thiosulphate.^[1]

1. Materials and Reagents

- Sodium Thiosulphate Pentahydrate (Reference Standard)
- Sodium Carbonate (Na_2CO_3) and Sodium Bicarbonate (NaHCO_3) for eluent preparation
- Deionized Water ($18.2 \text{ M}\Omega\cdot\text{cm}$)

2. Instrumentation and Chromatographic Conditions

- Ion Chromatography System: An IC system equipped with a pump, eluent generator (optional), column heater, and a suppressed conductivity detector.
- Column: An anion-exchange column, such as the Dionex IonPac AS12A, is suitable.^[1]
- Eluent: An isocratic eluent of $13.5 \text{ mM Na}_2\text{CO}_3 / 1.5 \text{ mM NaHCO}_3$.^[1]
- Flow Rate: Typically $1.0 - 1.5 \text{ mL/min}$.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
- Detection: Suppressed conductivity detection.
- Injection Volume: $25 \mu\text{L}$

3. Standard and Sample Preparation

- Stock Standard Solution (1.0 mg/mL): Accurately weigh 100.0 mg of USP Sodium Thiosulphate into a 100 mL volumetric flask and dissolve in deionized water.^[1] It is

recommended to use polypropylene containers to prepare solutions.[1]

- Working Standard (100 µg/mL): Dilute the stock standard solution with deionized water to achieve the desired concentration.[1]
- Calibration Standards: Prepare a series of calibration standards (e.g., 0.2, 20, 50, 75, 100, 125, 150, 200 µg/mL) by diluting the stock standard solution with deionized water.[1]
- Sample Solution (e.g., 0.1 mg/mL): Accurately weigh and dissolve the sodium thiosulphate sample in deionized water to the target concentration.[1]

4. Data Analysis

- Similar to the ion-pair method, construct a calibration curve from the peak areas of the standards and determine the concentration of thiosulphate in the samples.

Quantitative Data Summary

The following tables summarize the quantitative data from various published methods for the HPLC analysis of thiosulphate.

Table 1: Ion-Pair Reversed-Phase HPLC Methods

Parameter	Method 1	Method 2
Column	Zorbax Eclipse XBD-C8 (150 x 4.6 mm, 5 µm)[2]	Octadecylsilica (ODS)[3]
Mobile Phase	0.01 M Phosphate Buffer (pH 7.1) : Methanol (85:15) with 1.698 g/L TBAHS[2]	Acetonitrile : Water (20:80) (pH 5.0) with 6 mM TPA[3]
Flow Rate	1.0 mL/min[2]	0.6 mL/min[3]
Detection	UV at 210 nm[2]	UV at 230 nm[3]
Linearity Range	25% to 150% of 150 µg/mL standard[2]	Not specified
Limit of Detection	Not specified	30 nM[3]

Table 2: Ion Chromatography Method

Parameter	Method 3
Column	Dionex IonPac AS12A[1]
Eluent	13.5 mM Na ₂ CO ₃ / 1.5 mM NaHCO ₃ [1]
Flow Rate	Not specified (typically 1.0-1.5 mL/min)
Detection	Suppressed Conductivity[1]
Linearity Range	0.2 - 200 µg/mL[1]
Limit of Detection	Determined to be a concentration with a signal-to-noise ratio of 3.[1]
Limit of Quantification	Determined to be a concentration with a signal-to-noise ratio of 10.[1]

Table 3: Pre-column Derivatization Methods

Parameter	Method 4 (Biological Fluids)	Method 5 (Urine)
Derivatizing Agent	Monobromobimane[5]	2-chloro-1-methylquinolinium tetrafluoroborate[6]
Detection	Fluorescence[5]	UV at 375 nm[6]
Linearity Range	Not specified	0.5 - 50 µmol/L[6]
Limit of Detection	0.16 nmol (with 50 µL injection) [5]	0.3 µmol/L[6]
Limit of Quantification	Not specified	0.5 µmol/L[6]

Experimental Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of thiosulphate.

General workflow for HPLC analysis of thiosulphate.

Conclusion

HPLC is a powerful technique for the determination of thiosulphate in a variety of samples. The choice of method, whether ion-pair reversed-phase chromatography or ion chromatography, will depend on the sample matrix, the required sensitivity, and the available instrumentation. The protocols and data presented in this application note provide a solid foundation for developing and validating robust and reliable methods for the analysis of thiosulphate. For specific applications, further method optimization and validation according to relevant guidelines (e.g., ICH) are recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lcms.cz [lcms.cz]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. Determination of thiosulfate, thiocyanate and polythionates in a mixture by ion-pair chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsr.net [ijsr.net]
- 5. High-performance liquid chromatographic measurement of exogenous thiosulfate in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Thiosulphates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079881#high-performance-liquid-chromatography-hplc-analysis-of-thiosulphates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com